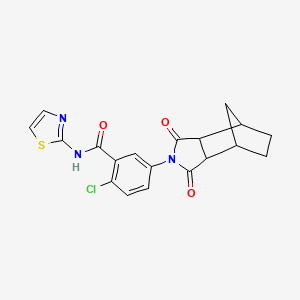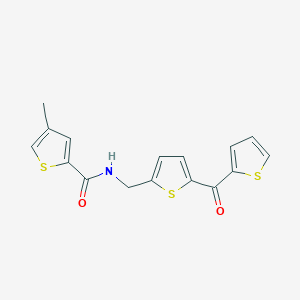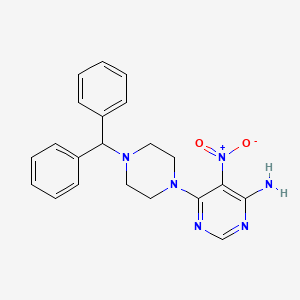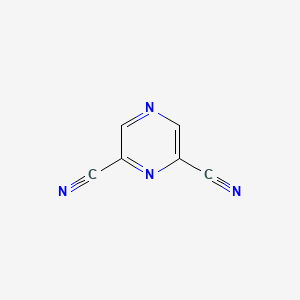
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound with a unique chemical structure, derived from the combination of benzamide, thiazole, and phthalic anhydride fragments
准备方法
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process. A typical synthetic route might begin with the chlorination of a benzamide derivative, followed by a condensation reaction with a thiazole moiety under controlled conditions. The final cyclization step involves the reaction with phthalic anhydride to yield the target molecule. Key reaction conditions include the use of a suitable solvent, temperature control, and the presence of catalytic agents to ensure high yield and purity.
Industrial Production Methods
While large-scale industrial production methods are not widely documented, it is plausible that the same general synthetic pathway could be employed, scaled up with the use of industrial reactors and continuous flow processes to improve efficiency and reduce cost. Automation and real-time monitoring would be integral to maintaining consistency and quality of the product.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions could target the nitro group if present, or other reducible functional groups within the molecule.
Substitution: : The chloro group is a potential site for nucleophilic substitution, where it can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines, thiols, or alkoxides could be used in the presence of a suitable base to facilitate the reaction.
Major Products
The major products formed from these reactions can vary widely based on the conditions and reagents used, but generally include various substituted benzamides, thiazole derivatives, and related heterocyclic compounds.
科学研究应用
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide has been explored for its potential use in several scientific domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and materials science applications.
Biology: : Studied for its potential as a biochemical tool in probing cellular mechanisms and interactions.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action for this compound largely depends on the specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, affecting their function and downstream signaling pathways. The presence of reactive functional groups like the thiazole ring allows it to form covalent bonds with target molecules, modulating their activity.
相似化合物的比较
When comparing 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide with similar compounds, its unique structural features and functional groups stand out:
5-Chloro-2-methoxy-N-(thiazol-2-yl)benzamide: : Similar but lacks the phthalic anhydride-derived moiety, potentially altering its reactivity and applications.
2-chloro-5-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)benzamide: : A close analogue with a different ring structure, which may influence its chemical behavior and biological activity.
属性
IUPAC Name |
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-4-3-11(8-12(13)16(24)22-19-21-5-6-27-19)23-17(25)14-9-1-2-10(7-9)15(14)18(23)26/h3-6,8-10,14-15H,1-2,7H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTMTBNPTCJRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-benzyl-4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2728071.png)

![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)
![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2728076.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)


![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)

![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)
![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)
